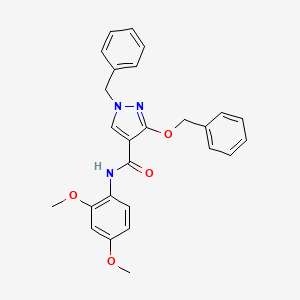

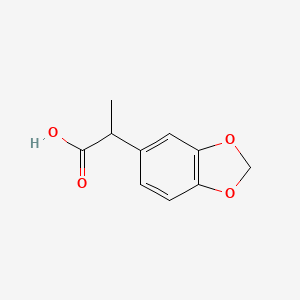

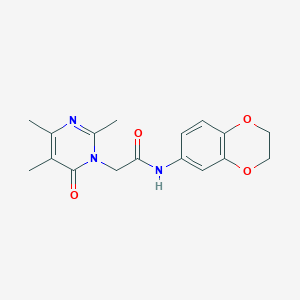

1-苄基-3-(苄氧基)-N-(2,4-二甲氧基苯基)-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. In the provided studies, various substituted benzamides and carboxamides have been synthesized using different starting materials and reaction conditions. For instance, one study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another study describes the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl substituent, which was characterized by various spectroscopic methods and X-ray crystallography . Additionally, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine and various hydroxylamines and carbazates have been explored, leading to a range of N-substituted pyrazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives have been characterized using a variety of techniques, including FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. For example, the crystal structure of one compound revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Theoretical studies, including DFT calculations, have been employed to compare the experimental data with optimized molecular geometries and electronic structures, providing insights into the electrophilic and nucleophilic regions of the molecular surface .

Chemical Reactions Analysis

The reactivity of the synthesized pyrazole derivatives has been investigated through various functionalization reactions. The reaction mechanisms have been studied both experimentally and theoretically, revealing the formation of different products depending on the reaction conditions and the nature of the reactants . For instance, the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine resulted in the formation of a 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their thermal stability, have been assessed using techniques like thermogravimetric analysis. The compounds' electronic structures, including Mulliken atomic charges and molecular electrostatic potential, have been calculated to understand their reactivity and potential as biological agents. Nonlinear optical properties have also been discussed based on polarizability and hyperpolarizability values . The biological evaluation of these compounds has shown potential inhibitory activity against enzymes like alkaline phosphatase and ecto-5'-nucleotidase, suggesting their relevance in medicinal chemistry .

科学研究应用

合成和表征

包括与1-苄基-3-(苄氧基)-N-(2,4-二甲氧基苯基)-1H-吡唑-4-甲酰胺在结构上相关的化合物的吡唑衍生物的合成已被广泛研究。例如,通过相关化合物的官能化反应合成的4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸衍生物证明了吡唑衍生物在有机合成中的多功能性(Yıldırım 等人,2005)。这些研究为合成特定的化合物(如1-苄基-3-(苄氧基)-N-(2,4-二甲氧基苯基)-1H-吡唑-4-甲酰胺)奠定了基础,突出了吡唑衍生物在开发新的化学实体中的重要性。

结构研究

吡唑衍生物的晶体和分子结构一直是几项研究的重点,为其潜在应用提供了见解。例如,对3-(苯甲酰氨基)-6-甲基-2-氧代-2H-吡喃-5-羧酸甲酯及其相关化合物的分析提供了有关其超分子聚集的详细信息,这得益于氢键和π-π相互作用,这可能与了解1-苄基-3-(苄氧基)-N-(2,4-二甲氧基苯基)-1H-吡唑-4-甲酰胺的结构性质有关(Kranjc 等人,2012)。

在除草剂开发中的应用

吡唑衍生物也因其在制药领域以外的潜在应用而受到研究,例如在农业中。吡唑-4-甲酰胺衍生物的合成和除草活性证明了这些化合物在开发新的除草剂中的潜在用途(Ohno 等人,2004)。此应用强调了吡唑衍生物的广泛用途,表明诸如1-苄基-3-(苄氧基)-N-(2,4-二甲氧基苯基)-1H-吡唑-4-甲酰胺之类的化合物可能在其最初范围之外具有多种应用。

属性

IUPAC Name |

1-benzyl-N-(2,4-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-31-21-13-14-23(24(15-21)32-2)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBFGSANUHGMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

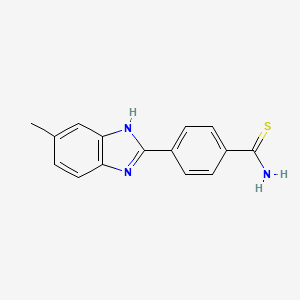

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)

![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)

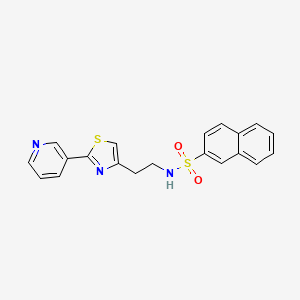

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

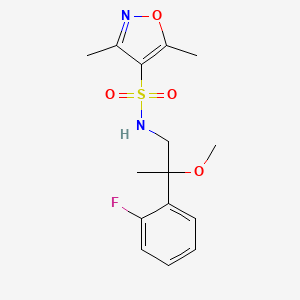

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)